N-Methyl-dl-Leucin

Übersicht

Beschreibung

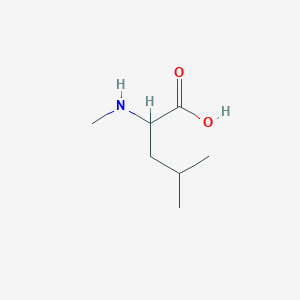

N-Methylleucine: is an organic compound belonging to the class of leucine derivatives. It is characterized by the replacement of one of the amino hydrogens of leucine with a methyl group

Wissenschaftliche Forschungsanwendungen

N-Methylleucin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Wird auf seine Rolle in der Proteinsynthese und in Stoffwechselwegen untersucht.

Industrie: Wird bei der Herstellung verschiedener Chemikalien und Materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von N-Methylleucin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Es wirkt als Substrat in enzymatischen Reaktionen und kann die Aktivität bestimmter Enzyme modulieren . Die genauen Wege und Ziele hängen von der jeweiligen Anwendung und dem Kontext ab.

Wirkmechanismus

Target of Action

The primary target of N-Methyl-dl-leucine is the C-X-C motif chemokine 10 . This protein plays a crucial role in the immune response and inflammation, making it a potential target for therapeutic interventions.

Mode of Action

It is known that the compound’s uptake into cells switches from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) .

Biochemical Pathways

N-Methyl-dl-leucine may affect the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway regulates cell growth and metabolism, and its activation can have significant downstream effects. The compound’s effects are believed to be mediated via its metabolic products .

Pharmacokinetics

The pharmacokinetics of N-Methyl-dl-leucine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s uptake and distribution are facilitated by MCT1 .

Result of Action

The molecular and cellular effects of N-Methyl-dl-leucine’s action are still under investigation. It is believed that the compound’s effects are mediated via its metabolic products .

Action Environment

The action of N-Methyl-dl-leucine can be influenced by various environmental factors. For instance, the compound’s uptake and metabolism may be affected by the presence of other substances in the cellular environment

Biochemische Analyse

Biochemical Properties

N-Methyl-dl-leucine plays a role in biochemical reactions, particularly in the metabolism of branched-chain amino acids. It interacts with enzymes such as branched-chain aminotransferase, which catalyzes a reversible transamination that converts branched-chain amino acids into branched-chain ketoacids . The nature of these interactions involves the transfer of amino groups, contributing to the metabolic pathways of these amino acids.

Cellular Effects

The effects of N-Methyl-dl-leucine on cells and cellular processes are not fully understood and require further research. It is known that branched-chain amino acids, to which N-Methyl-dl-leucine is structurally related, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

N-Methyl-dl-leucine is involved in the metabolism of branched-chain amino acids. It interacts with enzymes such as branched-chain aminotransferase in these metabolic pathways

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Methylleucin kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Methylierung von Leucin-Derivaten unter Verwendung von Natriumhydrid und Methyliodid . Eine weitere Methode umfasst die Methylierung von p-Toluolsulfonylaminosäure, gefolgt von der Behandlung mit Natrium in flüssigem Ammoniak . Diese Methoden liefern im Allgemeinen optisch reine Produkte.

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Methylleucin erfolgt in der Regel durch großtechnische Synthese unter Verwendung der oben genannten Methoden. Die Wahl der Methode hängt von der gewünschten Reinheit und dem Umfang der Produktion ab.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Methylleucin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.

Gängige Reagenzien und Bedingungen:

Oxidation: Gängige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Gängige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Gängige Reagenzien sind Halogene und Alkylhalogenide.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Leucin: Eine verzweigtkettige Aminosäure mit ähnlicher Struktur, jedoch ohne die Methylgruppe.

N-Methylvalin: Eine weitere methylierte Aminosäure mit einer ähnlichen Struktur, aber unterschiedlicher Seitenkette.

Einzigartigkeit: N-Methylleucin ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es in verschiedenen Forschungs- und Industrieanwendungen wertvoll .

Biologische Aktivität

N-Methyl-dl-leucine is a derivative of the amino acid leucine, modified by the addition of a methyl group to the nitrogen atom. This structural modification alters its biological properties and activities, making it a subject of interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of N-Methyl-dl-leucine, focusing on its mechanisms, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

N-Methyl-dl-leucine has a molecular formula of C₆H₁₃NO₂, with a molecular weight of approximately 115.18 g/mol. The compound's unique structure allows it to interact with biological systems in ways that unmodified leucine may not.

Transport Mechanisms

Research indicates that N-Methyl-dl-leucine is taken up by cells through specific transport mechanisms. For instance, studies have shown that amino acid transporters play a crucial role in the cellular uptake of leucine derivatives. The LAT1 transporter is particularly significant, as it facilitates the transport of branched-chain amino acids (BCAAs), including leucine and its derivatives, across cell membranes. This transporter is essential for leucine's activation of the mTORC1 pathway, which regulates cell growth and metabolism .

Modulation of Metabolic Pathways

N-Methyl-dl-leucine has been shown to influence various metabolic pathways. It can enhance mitochondrial function and promote energy production by activating pathways such as AMPK and PGC-1α. These pathways are critical for maintaining cellular energy homeostasis and promoting muscle growth . Additionally, N-Methyl-dl-leucine may act as a precursor for bioactive compounds, influencing hormone secretion and serving as an ergogenic aid during exercise.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of N-methylated amino acids, including N-Methyl-dl-leucine. In structure–activity relationship studies, it was found that N-methylation can negatively impact antimicrobial efficacy due to conformational changes that hinder the formation of active multimeric structures . This suggests that while N-Methyl-dl-leucine may have potential as an antimicrobial agent, its effectiveness could be limited compared to other derivatives.

Immunomodulatory Effects

N-Methyl-dl-leucine has also been implicated in modulating immune responses. Research indicates that leucine and its derivatives can enhance the function of cytotoxic lymphocytes by promoting their proliferation and activity . This effect is particularly relevant in immunotherapy contexts, where enhancing immune cell function can improve therapeutic outcomes.

Case Studies and Research Findings

Several studies have highlighted the biological activities of N-Methyl-dl-leucine:

- Muscle Growth and Metabolism : A study demonstrated that leucine supplementation could prevent lipid accumulation in skeletal muscle while enhancing fatty acid oxidation through AMPK activation . Although specific data on N-Methyl-dl-leucine was not provided, its structural similarity to leucine suggests potential for similar effects.

- Transport Mechanism Study : Research indicated that dipeptide derivatives with hydrophobic modifications could be selectively transported into lymphocytes via a novel mechanism distinct from previously characterized processes . This finding underscores the importance of transport mechanisms in determining the biological activity of amino acid derivatives.

- Antimicrobial Activity Assessment : A structure–activity relationship study revealed that N-methylation at various positions affects antimicrobial efficacy negatively, indicating that while modifications can enhance certain properties, they may also diminish others .

Eigenschaften

IUPAC Name |

4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321073 | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-33-8 | |

| Record name | N-Methylleucine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methyl-2-(methylamino)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDA2WC7NY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride in managing pain?

A1: The research indicates that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride functions as a calcium channel antagonist [, ]. While the specific calcium channels targeted are not explicitly mentioned in the abstracts, this mechanism suggests the compound likely inhibits the influx of calcium ions into cells. This inhibition can subsequently reduce neuronal excitability and neurotransmitter release, ultimately contributing to its efficacy in various animal models of pain.

Q2: What evidence supports the claim that (S)-4-Methyl-2-(methylamino)pentanoic acid [4,4-bis(4-fluorophenyl)butyl]amide hydrochloride is efficacious in treating pain?

A2: The research papers mention that this compound demonstrates efficacy in several animal models of pain [, ]. Unfortunately, the abstracts do not provide details about the specific animal models used or the types of pain studied. Further investigation into the full text of the articles is necessary to understand the specific pain conditions where this compound shows promise.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.